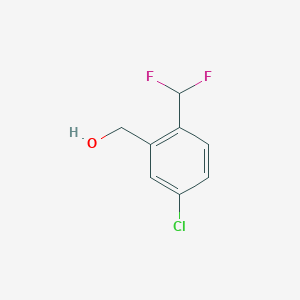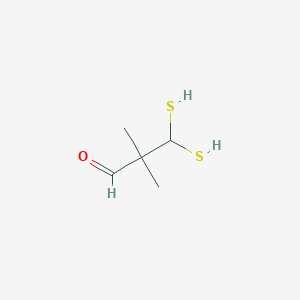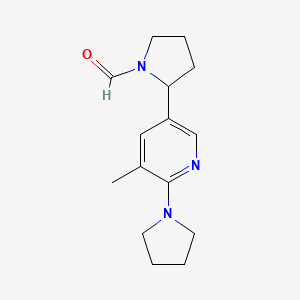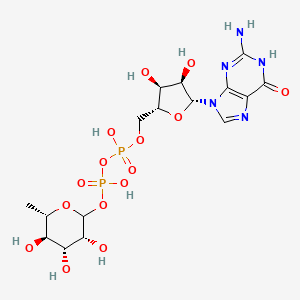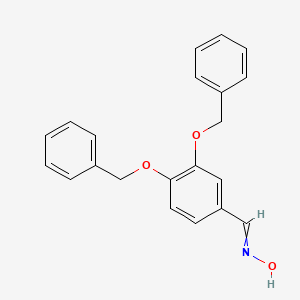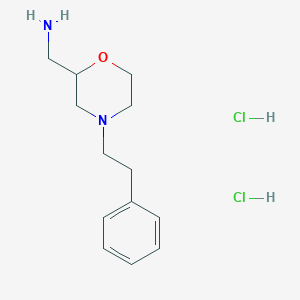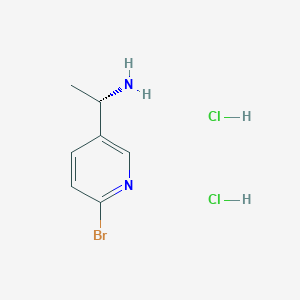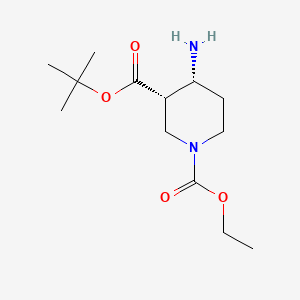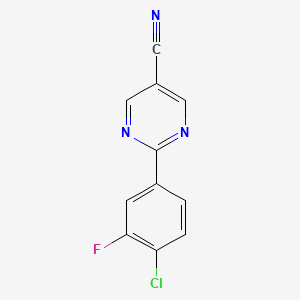![molecular formula C6H14BN+ B15060789 [Bis(propan-2-yl)imino]boranyl](/img/structure/B15060789.png)
[Bis(propan-2-yl)imino]boranyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bis(propan-2-yl)imino]boranyl is a boron-containing compound with significant applications in various fields of chemistry. It is known for its unique structural properties and reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(propan-2-yl)imino]boranyl typically involves the reaction of diisopropylamine with borane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CH3)2CH2NH+BH3→(CH3)2CH2N(BH2)2
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[Bis(propan-2-yl)imino]boranyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: It can be reduced to form boron-hydrogen compounds.
Substitution: The imino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Boron-oxygen compounds.
Reduction: Boron-hydrogen compounds.
Substitution: Substituted boron compounds.
Scientific Research Applications
[Bis(propan-2-yl)imino]boranyl has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [Bis(propan-2-yl)imino]boranyl involves its interaction with various molecular targets. The compound can form complexes with metals, which can then participate in catalytic cycles. The imino group plays a crucial role in stabilizing these complexes and facilitating the desired reactions.
Comparison with Similar Compounds
Similar Compounds
- Diisopropylaminoborane
- Bis(pinacolato)diboron
- Boronic acids
Uniqueness
[Bis(propan-2-yl)imino]boranyl is unique due to its specific structural features and reactivity. Compared to other boron-containing compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions.
Properties
Molecular Formula |
C6H14BN+ |
|---|---|
Molecular Weight |
111.00 g/mol |
InChI |
InChI=1S/C6H14BN/c1-5(2)8(7)6(3)4/h5-6H,1-4H3/q+1 |
InChI Key |
FLAITWASSKAKIZ-UHFFFAOYSA-N |
Canonical SMILES |
[B]=[N+](C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


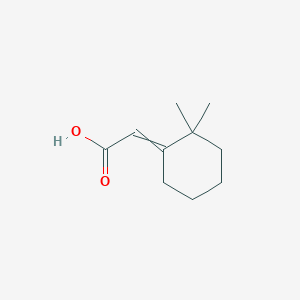
![2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate](/img/structure/B15060722.png)

![1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans-(9CI)](/img/structure/B15060736.png)
